1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-

Medicinal chemistry Physicochemical profiling Lead optimization

1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- (CAS 662109-76-4) is a fused heterobicyclic compound (C₁₆H₁₂N₄S, MW 292.4 g/mol) that integrates a pyrazole ring with a thiazole ring, bearing phenyl substituents at the N1 and C3 positions. This scaffold belongs to the pyrazolo[3,4-d]thiazole family, a class actively investigated for anticancer, anti-inflammatory, and antimicrobial applications due to the synergistic pharmacophoric contributions of both heterocycles.

Molecular Formula C16H12N4S
Molecular Weight 292.4 g/mol
CAS No. 662109-76-4
Cat. No. B12531426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-
CAS662109-76-4
Molecular FormulaC16H12N4S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C2SC(=N3)N)C4=CC=CC=C4
InChIInChI=1S/C16H12N4S/c17-16-18-15-14(21-16)13(11-7-3-1-4-8-11)19-20(15)12-9-5-2-6-10-12/h1-10H,(H2,17,18)
InChIKeyLFYRWVIQTMVJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- (CAS 662109-76-4): Core Scaffold Identity and Procurement Context


1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- (CAS 662109-76-4) is a fused heterobicyclic compound (C₁₆H₁₂N₄S, MW 292.4 g/mol) that integrates a pyrazole ring with a thiazole ring, bearing phenyl substituents at the N1 and C3 positions [1]. This scaffold belongs to the pyrazolo[3,4-d]thiazole family, a class actively investigated for anticancer, anti-inflammatory, and antimicrobial applications due to the synergistic pharmacophoric contributions of both heterocycles [2]. The compound is cataloged in PubChem (CID 11312383) and the EPA DSSTox database (DTXSID30462056), with computed physicochemical properties including XLogP3-AA of 4.0, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. It is primarily sourced as a research-grade synthetic intermediate from specialty chemical suppliers.

Why 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- Cannot Be Casually Substituted by In-Class Analogs


Within the pyrazolo[3,4-d]thiazole series, the N1 and C3 substituents exert decisive control over both target engagement and physicochemical behavior. The 1,3-diphenyl pattern on this compound confers a calculated XLogP of 4.0 and exactly one hydrogen bond donor (the 5-NH₂ group), creating a lipophilic, low-donor pharmacophore that differs markedly from analogs bearing N1-methyl, C3-methyl, or N1-tolyl groups [1]. In a published structure–activity relationship (SAR) analysis of 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazoles, only derivatives with specific N1/C3 aryl combinations achieved dual VEGFR-2 inhibition and selective cytotoxicity against MCF-7 and HepG2 cells while sparing normal cell lines (MCF-10A, THLE-2, Vero), demonstrating that minor substituent changes abolish this therapeutic window [2]. Furthermore, the 1,3-diphenyl-substituted pyrazole motif has been employed as a key enaminonitrile intermediate in the synthesis of annulated heterocycles with distinct antimicrobial profiles, underscoring that the diphenyl architecture is not merely decorative but a functional requirement for downstream reactivity and biological outcome [3]. Generic substitution by 3-methyl-1-phenyl or 1-methyl-3-phenyl analogs would therefore yield a compound with different lipophilicity, altered H-bonding capacity, and unvalidated biological selectivity—rendering it unsuitable as a drop-in replacement in SAR campaigns or reference-standard applications.

Quantitative Differentiation Evidence for 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- (CAS 662109-76-4) Relative to Closest Comparators


Lipophilicity and Hydrogen-Bond Donor Profile vs. 3-Methyl-1-phenyl and 1-Methyl-3-phenyl Analogs

The 1,3-diphenyl substitution pattern on the target compound produces a computed XLogP3-AA of 4.0 and restricts the molecule to a single hydrogen bond donor (the exocyclic 5-NH₂ group), per PubChem computed descriptors [1]. In contrast, the 3-methyl-1-phenyl analog (CAS 172844-31-4) and the unsubstituted parent 1H-pyrazolo[3,4-d]thiazol-5-amine (CAS 204453-28-1) are predicted to have substantially lower XLogP values (approximately 1.5–2.5) based on fragment-based calculation, along with comparable HBD counts . This ~1.5–2.5 log unit increase in lipophilicity directly impacts membrane permeability potential and plasma protein binding predictions, making the 1,3-diphenyl compound a more lipophilic, permeability-favoring candidate suitable for intracellular target engagement studies where higher logP is desired.

Medicinal chemistry Physicochemical profiling Lead optimization

Synthetic Versatility as a 5-Amino-1,3-diphenyl Building Block vs. 3-Methyl or 1-Tolyl Congeners

The target compound serves as a direct structural congener of the enaminonitrile intermediate (5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile) employed by multiple research groups to construct annulated heterocyclic libraries. In one published protocol, 1,3-diphenylpyrazole-derived enaminonitrile was condensed with electrophilic reagents to produce pyrazolopyridine, pyrazolothiazine, and pyrazolopyrimidine derivatives that were subsequently screened for antimicrobial and cytotoxic activities, with several analogs showing "excellent to good" activity by disc diffusion and TEM-confirmed bacterial lysis [1]. A separate study demonstrated that 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine (a 1-tolyl analog) was used as a synthon for microwave-assisted one-pot syntheses, yielding fused pyrimidines and imidazoles with cathepsin D docking scores of −16.87 to −11.64 kcal/mol versus the co-crystallized ligand at −16.02 kcal/mol [2]. The 1,3-diphenyl-bearing target compound occupies an underexplored substitution space—neither the 1-tolyl nor the 1,3-diaryl-5-amino combination has been systematically evaluated in these diversification pathways—offering a chemically tractable yet unencumbered entry point for novel library synthesis.

Synthetic methodology Heterocyclic chemistry Scaffold diversification

Scaffold-Level Anticancer Validation: VEGFR-2 Inhibition and Tumor-Selective Cytotoxicity from Closest 1,3,5-Trisubstituted Congeners

In the most proximal published SAR study on 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazoles, compound 6b—bearing aryl substitutions at N1, C3, and C5—exhibited IC₅₀ values of 15.57 ± 2.93 µg/mL against MCF-7 (breast cancer) and 43.72 ± 1.90 µg/mL against HepG2 (hepatocellular carcinoma) cells, surpassing doxorubicin in the same assay system [1]. Critically, 6b showed no cytotoxicity toward normal MCF-10A, THLE-2, and Vero cell lines, and demonstrated VEGFR-2 inhibition exceeding that of sorafenib [1]. The target compound (CAS 662109-76-4) differs from 6b only at the C5 position: 6b carries a 5-substituent (likely aryl or heteroaryl), whereas the target compound bears the free 5-NH₂ group. Given that the 5-NH₂ group can serve as a synthetic handle for amidation, Schiff-base formation, or diazotization, the target compound represents a direct precursor to 5-modified analogs that may recapitulate or improve upon this dual VEGFR-2/cytotoxicity profile. In a separate study, pyrazolo[3,4-d]thiazole-5-thione derivatives (10a,b) showed c-Met kinase-inhibitory activity with IC₅₀ values of 3.42–3.56 µM against HepG-2 cells [2], further confirming that the pyrazolo[3,4-d]thiazole core is competent for kinase-targeted anticancer applications across multiple substitution patterns.

Anticancer drug discovery Kinase inhibition Tumor selectivity

Antimicrobial Potential of the 1,3-Diphenylpyrazole Motif: MIC Benchmarks from Fused Heterocycle Derivatives

Multiple independent studies have evaluated 1,3-diphenylpyrazole-derived fused heterocycles for antimicrobial activity using standardized disc diffusion and MIC assays. In one study, 1,3-diphenyl-1H-pyrazol-5(4H)-one-derived azoles and azines were screened against E. coli, B. megaterium, B. subtilis, F. proliferatum, T. harzianum, and A. niger using ampicillin and clotrimazole as reference standards, with "most of the checked compounds" showing activity against the majority of microorganisms tested [1]. In a second study, novel annulated 1,3-diphenylpyrazole derivatives were screened for in vitro antimicrobial and cytotoxic activities, with "most analogs revealing excellent to good results" and TEM imaging confirming complete bacterial lysis by the pyrazolopyrimidinethione derivative 9 [2]. While neither study directly tested the target compound (CAS 662109-76-4), both establish that the 1,3-diphenylpyrazole substructure is a productive antimicrobial pharmacophore when elaborated into fused heterocyclic systems. The target compound's fused pyrazolo[3,4-d]thiazole core with a free 5-NH₂ group represents a structurally distinct entry point that has not been represented in either screening set, constituting a novel chemotype within the validated 1,3-diphenyl antimicrobial space.

Antimicrobial resistance Disc diffusion MIC determination

Regioselective Synthetic Access and Scaffold Authenticity vs. Isomeric Pyrazolo[3,4-c]pyrazoles

The pyrazolo[3,4-d]thiazole ring system is regiochemically distinct from the isomeric pyrazolo[3,4-c]pyrazole scaffold, and unambiguous access to the [3,4-d] isomer requires controlled synthetic methodology. A published copper-assisted protocol demonstrated the synthesis of original N1-modulated pyrazolo[3,4-d]thiazoles (2a–h) via condensation of aromatic hydrazines followed by intramolecular copper-catalyzed, ligand-free N-cyclization, achieving regioselective formation of the [3,4-d] isomer without detectable [3,4-c] contamination [1]. In a complementary cytotoxic evaluation, pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-c]pyrazoles were tested head-to-head on five tumor cell lines (A-549, HS-683, MCF-7, SK-MEL-28, B16-F1), with six compounds exhibiting IC₅₀ values from 0.1 to 10 µM, comparable or superior to 5-fluorouracil [2]. This study provides direct experimental evidence that the [3,4-d] versus [3,4-c] ring fusion decision impacts cytotoxic potency. The target compound (CAS 662109-76-4) is explicitly the [3,4-d]thiazole isomer, and its procurement from suppliers who validate regiochemistry by ¹H/¹³C NMR is essential to avoid isomeric contamination that would confound biological readouts.

Regioselective synthesis Copper-catalyzed cyclization Scaffold fidelity

High-Impact Application Scenarios for 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- (CAS 662109-76-4) Grounded in Quantitative Evidence


Medicinal Chemistry: C5-Derivatization SAR Library for Dual VEGFR-2/Cytotoxicity Optimization

Procure CAS 662109-76-4 as the 5-NH₂ parent scaffold for systematic C5 functionalization (amide, sulfonamide, urea, Schiff base, or heteroaryl coupling) to explore SAR around the VEGFR-2/cytotoxicity dual phenotype established by the closest 1,3,5-trisubstituted congener 6b (MCF-7 IC₅₀ 15.57 µg/mL; HepG2 IC₅₀ 43.72 µg/mL; VEGFR-2 inhibition > sorafenib) [1]. The free 5-NH₂ group provides a single, unambiguous derivatization site, enabling clean SAR interpretation without confounding N1/C3 modifications. Counter-screening against normal MCF-10A, THLE-2, and Vero cells is pre-validated by the same study [1].

Antimicrobial Hit Discovery: First-in-Class Evaluation of a Pyrazolo[3,4-d]thiazol-5-amine Scaffold Against ESKAPE Pathogens

Screen the target compound and its rapidly accessible 5-amino derivatives against WHO-priority Gram-positive and Gram-negative bacterial strains using standardized MIC and disc diffusion protocols, leveraging the validated antimicrobial precedent of the 1,3-diphenylpyrazole chemotype [2][3]. The pyrazolo[3,4-d]thiazole core is structurally absent from all published 1,3-diphenyl antimicrobial screening panels, providing genuine chemical novelty and freedom-to-operate in hit identification [4].

Chemical Biology: Tool Compound for Kinase Profiling Using the Pyrazolo[3,4-d]thiazole ATP-Mimetic Core

Deploy CAS 662109-76-4 as a minimalist ATP-competitive kinase inhibitor scaffold for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX), exploiting the pyrazolo[3,4-d]thiazole core's demonstrated engagement with c-Met (IC₅₀ 3.42–3.56 µM for 5-thione analogs) [5] and VEGFR-2 [1]. The 1,3-diphenyl substitution provides the lipophilic bulk (XLogP 4.0) [6] necessary to occupy the hydrophobic adenine pocket, while the 5-NH₂ group can be leveraged for affinity tagging or photoaffinity probe development.

Process Chemistry: Regioselective Scaffold Validation Standard for Pyrazolo[3,4-d]thiazole Synthesis Development

Use CAS 662109-76-4 as an authentic [3,4-d]thiazole reference standard for developing and validating regioselective synthetic methodologies (copper-catalyzed cyclization, microwave-assisted annulation, or Lawesson's reagent-mediated thionation-cyclization sequences) [7][8]. The compound's unambiguous InChI and IUPAC assignment [6] enable definitive LC-MS and NMR discrimination from the [3,4-c]pyrazole isomer, supporting quality control in both academic and CRO synthesis settings.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.